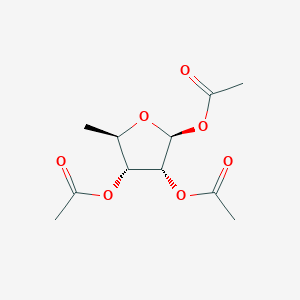

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose

Descripción

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose (CAS: 62211-93-2, molecular formula: C₁₁H₁₆O₇, molecular weight: 260.24 g/mol) is a key intermediate in the synthesis of anticancer drugs such as Capecitabine . It is derived from D-ribose or inosine via multi-step synthetic routes involving acetylation, reduction, and deprotection . X-ray crystallography confirms its β-configuration at the anomeric carbon and a C2-exo, C3-endo twist in the ribofuranose ring, which influences its reactivity and stability .

Propiedades

IUPAC Name |

[(2R,3R,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEJETQVUQAKTO-PRTGYXNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958236 | |

| Record name | 1,2,3-Tri-O-acetyl-5-deoxypentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62211-93-2, 37076-71-4 | |

| Record name | β-D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62211-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Tri-O-acetyl-5-deoxypentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4R,5R)-2,4-bis(acetyloxy)-5-methyloxolan-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Sequence and Conditions

-

Tosylation : Inosine reacts with p-toluenesulfonyl chloride (TsCl) in N,N-dimethylformamide (DMF) at 0°C, with triethylamine as a base, to form 5′-p-toluenesulfonyl-6-hydroxy-9-β-D-purine nucleoside (I).

-

Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the tosyl group at C5′, yielding 5′-deoxy-6-hydroxy-9-β-D-purine nucleoside (II).

-

Acetylation : Compound II undergoes acetylation with acetic anhydride in pyridine to produce 2,3-O-diacetyl-5-deoxyinosine (III).

-

Deglycosylation and Final Acetylation : Heating III in a 2:1 (v/v) acetic anhydride/acetic acid mixture with concentrated H₂SO₄ as a catalyst removes the glycosidic bond and acetylates the remaining hydroxyl group, yielding the target compound.

Optimization Highlights

-

Tosylation : Maintaining temperatures below 5°C during TsCl addition minimizes side reactions.

-

Reduction : Excess NaBH₄ (1.2 equiv.) ensures complete conversion within 2 hours.

-

Final Acetylation : Refluxing for 6–8 hours balances yield (82–83%) and purity (>99%).

Table 1: Key Parameters for Inosine-Based Synthesis

| Step | Reagents & Solvents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Tosylation | TsCl, DMF, Et₃N | 0–35°C | 7 h | 89 |

| Reduction | NaBH₄, THF | 25°C | 2 h | 91 |

| Acetylation | Ac₂O, pyridine | 25°C | 5 h | 88 |

| Deglycosylation | Ac₂O, H₂SO₄, CH₃COOH | 110°C | 8 h | 82–83 |

Ribose-Derived Routes: Historical Context and Limitations

Early methods relied on D-ribose as the starting material but faced challenges such as low yields (45–55%) and multi-step protection-deprotection sequences.

Sairam P. et al. Protocol (2003)

-

Steps : Propylidene protection → C5 substitution (Br₂) → NaBH₄ reduction → deprotection → acetylation.

-

Issues : Propylidene deprotection requires acidic conditions, leading to partial decomposition.

Tian Baohe’s Method (2004)

Wang Chengju’s Patent (CN101012252)

-

Innovation : Used iodination (I₂/PPh₃) instead of bromination.

-

Drawbacks : Hydrogenation step (H₂/Pd-C) posed safety risks and required high-pressure equipment.

Table 2: Ribose vs. Inosine Routes

| Parameter | Ribose-Based Methods | Inosine-Based Method |

|---|---|---|

| Steps | 5–6 | 4 |

| Overall Yield | 45–58% | 82–83% |

| Hazardous Reagents | Br₂, I₂, H₂ | None |

| Cost (Raw Materials) | High (benzoyl chloride) | Low (TsCl, Ac₂O) |

Green Chemistry Considerations

Recent studies emphasize minimizing solvent waste and energy consumption. The Royal Society of Chemistry’s route efficiency assessment highlights the environmental footprint of acetylation steps:

-

Solvent Intensity : Traditional methods consume 32.52 mL solvent per gram of product, whereas the inosine route uses 15.2 mL/g.

-

Catalyst Efficiency : H₂SO₄ in catalytic amounts (0.5 equiv.) reduces acid waste compared to stoichiometric TsOH.

Equation 1 : Solvent Intensity Factor (SIF)

For the inosine method:

Analytical Characterization

Successful synthesis is confirmed through:

Análisis De Reacciones Químicas

Types of Reactions: 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can be performed to remove the acetyl groups.

Substitution: The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Acetic anhydride and other acylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives of ribofuranose .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose serves as a crucial intermediate in the synthesis of several important pharmaceuticals:

- Capecitabine Production : It is notably used as an intermediate in the synthesis of capecitabine, an anticancer drug. The compound's structure allows for selective reactions that lead to high yields of the desired β-anomer necessary for effective drug formulation .

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

- Antiviral Properties : Some studies suggest that compounds related to this sugar derivative may possess antiviral properties, making them potential candidates for further exploration in antiviral drug development.

- Cell Culture Applications : The compound is utilized in cell biology for modifying nucleosides and nucleotides, which are essential for various biochemical assays and research applications .

- Synthesis Efficiency : A study highlighted a method yielding high quantities of this compound with minimal steps and low cost, demonstrating its practicality for large-scale synthesis .

- Intermediate Role : In pharmaceutical research, the compound's role as a precursor for capecitabine was emphasized in multiple studies where its efficient synthesis led to improved yields of the final drug product .

- Biological Evaluation : Investigations into the antiviral potential of sugar derivatives have shown promising results, suggesting that modifications to the ribofuranose structure can enhance biological activity against viral pathogens.

Mecanismo De Acción

The mechanism of action of 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose involves its role as a protecting group. By acetylating the hydroxyl groups on ribofuranose, the compound prevents unwanted reactions during chemical synthesis. This allows for selective deprotection and subsequent reactions to occur at specific sites on the molecule .

Comparación Con Compuestos Similares

Physical Properties :

- Melting point: 64–66°C

- Specific rotation: [α]²⁰_D = -28° to -25° (c = 1, CHCl₃)

- Purity: ≥98% (GC), moisture ≤0.5%

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose with structurally related acetylated, benzoylated, and silylated ribofuranose derivatives:

Key Observations :

- Protecting Groups: Acetyl groups (as in the target compound) are labile under basic conditions, whereas benzyl and silyl groups (e.g., TBDMS) require harsher conditions (e.g., hydrogenolysis or fluoride ions) for removal .

- Steric and Electronic Effects : Bulkier groups like benzyl or TBDMS increase steric hindrance, reducing reaction rates in glycosylation compared to acetylated derivatives .

- Biological Activity: Fluoromethyl and benzyl substituents enhance metabolic stability, making compounds like 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose candidates for antiviral drug development .

Physicochemical Properties

- Solubility: The target compound is soluble in chloroform and dichloromethane , while benzylated derivatives (e.g., 2,3,5-Tri-O-benzyl-D-ribofuranose) exhibit higher lipophilicity, limiting aqueous solubility .

- Thermal Stability : The acetylated compound decomposes at 315.3°C , whereas silylated analogs (e.g., TBDMS-protected) are heat-stable up to 300°C, making them suitable for high-temperature reactions .

Actividad Biológica

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose (TADOR) is a significant compound in organic chemistry and biochemistry, primarily known for its role as an intermediate in the synthesis of various nucleoside analogs, including the antineoplastic drug Capecitabine. This article explores the biological activity of TADOR, its synthesis, and its applications in medicinal chemistry.

Chemical Structure and Properties

TADOR is characterized by its acetylated ribofuranose structure. Its molecular formula is , with a molecular weight of 248.25 g/mol. The compound features three acetyl groups at the 1, 2, and 3 positions of the ribofuranose ring, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of TADOR typically involves the acetylation of 5-deoxy-D-ribofuranose. A common method includes:

- Deoxygenation : Starting from D-ribose, the synthesis can begin with the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside.

- Hydride Reduction : This is followed by reductive displacement using hydride reagents.

- Acetylation : Finally, total hydrolysis and subsequent acetylation yield TADOR with an overall yield of approximately 56% from D-ribose .

Biological Activity

TADOR exhibits several biological activities, primarily due to its role as a precursor in the synthesis of nucleoside analogs. Its biological significance can be categorized as follows:

Antineoplastic Activity

TADOR is a crucial intermediate in the synthesis of Capecitabine, a chemotherapeutic agent used to treat colorectal cancer and breast cancer. Capecitabine is converted into 5-fluorouracil (5-FU) in the body, which inhibits thymidylate synthase, thereby interfering with DNA synthesis and tumor growth.

Enzymatic Interactions

Research indicates that TADOR can be utilized in various enzymatic reactions to produce nucleosides with enhanced biological properties. For instance:

- C-Ribosylating Enzymes : These enzymes facilitate the formation of C-nucleosides that exhibit significant antimicrobial activity by inhibiting bacterial RNA polymerase .

- Transglycosylation Reactions : TADOR can serve as a donor substrate in transglycosylation reactions to synthesize novel nucleoside derivatives that may have therapeutic applications .

Case Studies

Several studies have highlighted the utility of TADOR in drug development:

- Capecitabine Synthesis :

- A study demonstrated the effective use of TADOR in synthesizing Capecitabine through a series of enzymatic transformations that yielded high purity and activity.

- Antimicrobial Applications :

Data Summary

The following table summarizes key findings related to TADOR's biological activity:

| Activity | Details |

|---|---|

| Antineoplastic | Precursor for Capecitabine; inhibits thymidylate synthase leading to DNA synthesis inhibition |

| Enzymatic Interactions | Used in C-ribosylation; potential for antimicrobial nucleoside derivatives |

| Synthesis Efficiency | Achieves approximately 56% yield from D-ribose through established synthetic routes |

Q & A

Q. Critical Parameters :

Q. Methodological Recommendations :

- Purify via recrystallization (ethyl acetate/hexane) or column chromatography .

- Report DSC data (onset/peak temperatures) for standardized comparisons.

What spectroscopic techniques are most effective for characterizing structural isomers (α/β) of this compound?

Basic Question

Q. Synthetic Workflow :

Couple with nucleobases (e.g., cytosine) via Vorbrüggen glycosylation.

Deprotect acetyl groups under mild basic conditions (e.g., NH₃/MeOH).

What strategies mitigate competing side reactions during DAST-mediated fluorination?

Advanced Question

DAST reactions risk forming 1,2-elimination byproducts (e.g., glycals). Mitigation approaches:

- Low Temperatures : Perform fluorination at -78°C to suppress elimination .

- Controlled Equivalents : Use 1.1 eq. DAST to minimize overfluorination.

- Post-Reaction Quenching : Add aqueous NaHCO₃ to neutralize residual DAST .

Validation : Monitor reaction progress via TLC (hexane:EtOAc = 3:1) or in situ ¹⁹F NMR .

How do steric and electronic effects influence the regioselectivity of acetylation?

Basic Question

Q. Optimization :

What are the stability considerations for long-term storage of this compound?

Basic Question

Q. Stability Data :

| Condition | Degradation (%) | Time (months) |

|---|---|---|

| 25°C, 60% RH | 15 | 6 |

| -20°C, anhydrous | <2 | 12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.